molecular formula C18H14BrClO2 B3648786 [3-bromo-5-chloro-4-(1-naphthylmethoxy)phenyl]methanol

[3-bromo-5-chloro-4-(1-naphthylmethoxy)phenyl]methanol

Cat. No.: B3648786
M. Wt: 377.7 g/mol
InChI Key: RDPQLNKWPMEAFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of bromine and chlorine substituents, the attachment of a naphthylmethoxy group, and the addition of a methanol group. The exact process would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromine, chlorine, naphthylmethoxy, and methanol groups on the phenyl ring. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more comprehensive analysis .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, reactions at the benzylic position (the carbon next to the aromatic ring) are common in organic chemistry and could involve free radical bromination, nucleophilic substitution, or oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other compounds under the conditions of the reaction .

Safety and Hazards

As with any chemical compound, handling “[3-bromo-5-chloro-4-(1-naphthylmethoxy)phenyl]methanol” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. It’s also important to note that many bromine and chlorine compounds can be hazardous .

Properties

IUPAC Name

[3-bromo-5-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClO2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-9,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPQLNKWPMEAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3Br)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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